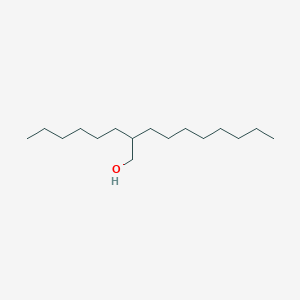

1-(4-Methoxyphenyl)-2-phenylethanone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Methoxyphenyl)-2-phenylethanone is utilized in the synthesis of various pharmacologically active compounds. Its structure serves as a precursor in the formation of heterocyclic compounds like triazoles, which exhibit significant biological activities and are found in several medications . The compound’s versatility in synthetic chemistry allows for the creation of derivatives with potential therapeutic applications.

Materials Science

In materials science, this compound is involved in the synthesis of complex molecules like tetrahydro-β-carboline, which have applications in the development of new materials with specific optical properties . These materials can be used in the creation of advanced polymers and other novel materials with unique characteristics.

Analytical Chemistry

The compound’s derivatives are used as analytical reagents in various chemical analyses. For instance, substituted acrylates, which can be synthesized from 1-(4-Methoxyphenyl)-2-phenylethanone, are studied for their odor activity and structural modifications, providing insights into the sensory properties of materials .

Environmental Science

In environmental science, derivatives of 1-(4-Methoxyphenyl)-2-phenylethanone are explored for their role in mitigating pollution. For example, certain plants produce related compounds under stress, which can be studied for environmental monitoring and remediation purposes .

Agriculture

The compound’s derivatives are investigated for their potential use in agriculture, particularly in the synthesis of pesticides and herbicides. The triazole derivatives, for instance, are known for their fungicidal properties, which can help in developing new agricultural chemicals .

Food Industry

Enantiomerically pure derivatives of 1-(4-Methoxyphenyl)-2-phenylethanone, such as (S)-1-(4-Methoxyphenyl) ethanol, are significant in the food industry for the production of flavoring agents and additives. Biocatalytic processes involving this compound are optimized for industrial-scale production .

Cosmetics

In the cosmetics industry, the compound is used in the synthesis of UV filters for sunscreen products. Its derivatives can absorb a wide range of UVA rays, providing effective sun protection in cosmetic formulations .

Pharmacology

1-(4-Methoxyphenyl)-2-phenylethanone is a key intermediate in the synthesis of various drug intermediates. Its derivatives are used in the production of antihistamines and other pharmaceuticals, highlighting its importance in drug development .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLALKSRAHVYFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907346 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-phenylethanone | |

CAS RN |

1023-17-2 | |

| Record name | 1023-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)